molecular formula C17H16N2O4S2 B2631510 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 441289-59-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No. B2631510
CAS RN: 441289-59-4
M. Wt: 376.45
InChI Key: YGVPZGFSYWTPPR-UHFFFAOYSA-N
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Description

The compound “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide” is a complex organic molecule that contains a benzo[d]thiazol-2-yl group, a phenoxy group, and a methylsulfonyl group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound might have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry . These techniques can provide information about the types and numbers of atoms in the molecule, as well as their connectivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic substitution, while the phenoxy group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the phenoxy and methylsulfonyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Neuroprotective Effects

Given the importance of neuroprotection, exploring our compound’s impact on neuronal health is worthwhile. Thiazoles have been linked to neuroprotection in various contexts, including neurodegenerative diseases. Researchers could assess its ability to enhance neuronal survival and mitigate oxidative stress.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects, as well as studies to optimize its synthesis and improve its physical and chemical properties .

Mechanism of Action

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-25(21,22)13-7-8-14-15(11-13)24-17(18-14)19-16(20)9-10-23-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVPZGFSYWTPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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